Lipophilicity (LogP) Comparison: Intermediate logP Balances Membrane Permeability and Aqueous Solubility
The predicted logP of 1-(cyclopent-3-en-1-yl)-1H-pyrrol-2(5H)-one is approximately 1.5–1.9, based on cross-study comparison with isomeric C9H11NO compounds (e.g., N,p-dimethylbenzamide logP 2.00) . This is substantially higher than the unsubstituted 1H-pyrrol-2(5H)-one scaffold (ACD/LogP = −1.17) , enabling membrane permeation, yet lower than the 1-benzyl analog (computed logP = 1.52, with an additional aromatic ring increasing lipophilicity beyond 2.0 in practice) . The cyclopent-3-en-1-yl substituent thus positions the compound in the CNS-accessible logP window (1–3) while avoiding the excessive lipophilicity (logP > 3) that often accompanies N-phenyl or N-benzyl substitution and is associated with poor solubility, high plasma protein binding, and metabolic instability.
| Evidence Dimension | Octanol-water partition coefficient (logP, computed/predicted) |
|---|---|
| Target Compound Data | logP ≈ 1.5–1.9 (predicted; consistent with C9H11NO isomers such as N,p-dimethylbenzamide, logP 2.00; Cyclopropyl(3-pyridinyl)methanol, logP 1.53) |
| Comparator Or Baseline | Unsubstituted 1H-pyrrol-2(5H)-one: ACD/LogP = −1.17 ; 1-Benzyl-1H-pyrrol-2(5H)-one: computed logP = 1.52 |
| Quantified Difference | Target vs. unsubstituted core: ΔlogP ≈ +2.7 to +3.1 units (dramatically improved membrane permeability); Target vs. 1-benzyl analog: comparable logP but without the aromatic ring-associated metabolic liability and higher molecular weight. |
| Conditions | LogP values are computed/predicted using ACD/Labs or similar algorithmic methods; experimental shake-flask logP data are not publicly available for the target compound. |
Why This Matters
For procurement decisions, the intermediate logP of the target compound suggests superior CNS penetration potential compared to the unsubstituted scaffold, while avoiding the solubility and metabolic pitfalls of more lipophilic N-aryl or N-benzyl analogs—making it a preferred choice for neuroscience or anti-infective drug discovery programs where balanced ADME properties are critical.
